molecular formula C14H16F2N2O3S B2978434 N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide CAS No. 1436189-25-1

N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide

Cat. No. B2978434
M. Wt: 330.35
InChI Key: WZVMUZSHDNKPOE-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a difluoromethylsulfonyl group (-SO2CF2), and a propylacetamide group (CH3CH2CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyanomethyl group could be introduced via a cyanation reaction, the difluoromethylsulfonyl group could be introduced via a sulfonylation reaction, and the propylacetamide group could be introduced via an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanomethyl, difluoromethylsulfonyl, and propylacetamide groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the cyanomethyl group could undergo reactions typical of nitriles, the difluoromethylsulfonyl group could undergo reactions typical of sulfonyl groups, and the propylacetamide group could undergo reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Properties : Novel heterocyclic compounds incorporating a sulfamoyl moiety, related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results, highlighting their potential as bioactive agents (Darwish et al., 2014).

  • Electronic and Biological Interactions : The structural and electronic properties of related compounds have been investigated, providing insights into their reactivity and potential biological activities. Studies include molecular docking to explore potential fungal and cancer activities, underscoring the importance of such compounds in drug design and development (Bharathy et al., 2021).

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of new derivatives, such as tetrahydrocarbazole and 1,2,3,4-tetrahydrocarbazole derivatives, with biological interest. These studies contribute to the expansion of chemical libraries with potential therapeutic applications (Fadda et al., 2010).

  • Glutaminase Inhibitors : Investigations into the design and synthesis of analogs to known glutaminase inhibitors have been carried out, aiming to find more potent inhibitors with improved drug-like properties. This research is significant for therapeutic applications, especially in cancer treatment where glutaminase activity is a critical factor (Shukla et al., 2012).

  • Solubility and Dissolution Properties : The solubility behavior of related compounds in various solvents has been studied, providing valuable information for the development and formulation of pharmaceuticals. Understanding the solubility and dissolution properties is crucial for optimizing drug delivery and efficacy (Li et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing a cyanomethyl group can be hazardous due to the potential release of toxic hydrogen cyanide .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential uses, and assessment of its safety and environmental impact .

properties

IUPAC Name

N-(cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3S/c1-2-8-18(9-7-17)13(19)10-11-3-5-12(6-4-11)22(20,21)14(15)16/h3-6,14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVMUZSHDNKPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=CC=C(C=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(4-difluoromethanesulfonylphenyl)-N-propylacetamide

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